molecular formula C16H28N2O4 B6963089 1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one

1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one

Cat. No.: B6963089
M. Wt: 312.40 g/mol
InChI Key: AFZHCTQSMVBOCF-UHFFFAOYSA-N
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Description

1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one is a complex organic compound that features a piperidine ring and an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-(2-hydroxyethoxy)piperidine with an appropriate azocane derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine and azocane rings provide structural stability and facilitate binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)piperidin-4-one
  • 1-(2-Hydroxyethyl)piperazine
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one is unique due to its dual ring structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-[2-[4-(2-hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c19-11-12-22-14-6-9-17(10-7-14)16(21)13-18-8-4-2-1-3-5-15(18)20/h14,19H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZHCTQSMVBOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(C(=O)CC1)CC(=O)N2CCC(CC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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